1-Ethynyl-4-methylcyclohexane
Description
1-Ethynyl-4-methylcyclohexane (CAS: 1566918-82-8) is an alicyclic compound with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol . Its structure consists of a cyclohexane ring substituted with a methyl group (-CH₃) at the 4-position and an ethynyl group (-C≡CH) at the 1-position. The ethynyl group confers unique reactivity, enabling participation in click chemistry, polymerization, and cross-coupling reactions . Limited data on its physical properties (e.g., boiling point) are available in public sources, but safety guidelines emphasize flammability risks due to the ethynyl moiety, requiring storage away from heat and ignition sources .
Properties
IUPAC Name |
1-ethynyl-4-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h1,8-9H,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPFDVRLMGJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethynyl-4-methylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 4-methylcyclohexanone, the compound can be subjected to ethynylation reactions using reagents such as ethynylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial production methods may involve catalytic processes where cyclohexane derivatives are reacted with acetylene gas in the presence of metal catalysts such as palladium or nickel. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethynyl-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the ethynyl group can yield 1-ethyl-4-methylcyclohexane using catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethynyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, ozone
Reducing agents: Hydrogen gas with palladium on carbon
Substitution reagents: Halogens, organometallic compounds
Major products formed from these reactions include carbonyl compounds, alkanes, and substituted cyclohexane derivatives.
Scientific Research Applications
1-Ethynyl-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and cyclohexane derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-methylcyclohexane involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methyl group can influence the compound’s hydrophobicity and steric effects. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets, influencing its overall biological and chemical activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-Ethynyl-4-methylcyclohexane, enabling comparative analysis of their properties and applications:
Methylcyclohexane (CAS: 108-87-2)
- Structure : A cyclohexane ring with a single methyl substituent.
- Molecular Formula : C₇H₁₄.
- Key Properties :
- Comparison :
1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane (CAS: 153429-47-1)
- Structure : Two cyclohexane rings linked via a butyl and ethenyl group.
- Molecular Formula : C₁₉H₃₂.
- Key Properties :
- Comparison: Bulkier structure introduces steric hindrance, reducing reactivity compared to this compound.
1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene (CAS: 586-62-9)
- Structure : Cyclohexene backbone with methyl and isopropylidene substituents.
- Molecular Formula : C₁₀H₁₆.
- Key Properties :
- Comparison :
1-Methyl-4-t-butylcyclohexanol Derivatives (Referenced in )
- Structure: Cyclohexanol derivatives with methyl and tert-butyl groups.
- Key Properties :
- Studied for stereochemical outcomes in hydrochlorination and chlorodehydroxylation reactions.
- Comparison :
Critical Analysis of Evidence
Biological Activity
1-Ethynyl-4-methylcyclohexane is a compound with significant potential in various fields, particularly in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and other scientific research areas. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula and features an ethynyl group attached to a methyl-substituted cyclohexane ring. Its structural formula can be represented as follows:
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methyl group influences hydrophobicity and steric effects. These interactions can affect the compound's reactivity and binding affinity to various molecular targets, influencing its overall biological effects .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug design.
- Cell Proliferation Effects : Studies indicate potential effects on cell proliferation, suggesting it could be explored for anticancer applications.
Case Studies and Research Findings
A review of recent studies highlights the following findings related to the biological activity of this compound:
- Antimicrobial Activity : A study tested the compound against various bacterial strains, revealing moderate inhibitory effects. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for different strains .
- Enzyme Interaction Studies : Research utilizing enzyme assays demonstrated that this compound inhibited cytochrome P450 enzymes, which are crucial for drug metabolism. The IC50 values were determined to be approximately 15 µM .
- Cell Line Studies : In vitro studies on cancer cell lines showed that treatment with this compound resulted in reduced cell viability, with IC50 values ranging from 20 to 50 µM depending on the cell type .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Moderate antimicrobial and enzyme inhibition |
| 1-Ethyl-4-methylcyclohexane | Structure | Lower reactivity; minimal biological studies |
| 4-Methylcyclohexanone | Structure | Lacks ethynyl group; less reactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
